EINECS 282-298-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84145-70-0 |

|---|---|

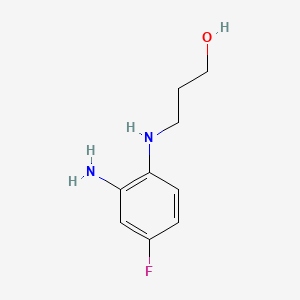

Molecular Formula |

C9H13FN2O |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-(2-amino-4-fluoroanilino)propan-1-ol |

InChI |

InChI=1S/C9H13FN2O/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 |

InChI Key |

WCBFEGBRVMJQBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)NCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

3-Aminobenzotrifluoride, also known as 3-(trifluoromethyl)aniline, is a substituted aniline compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 3-aminobenzotrifluoride.

Physical and Chemical Properties

3-Aminobenzotrifluoride is a colorless to light yellow or light brown oily liquid with a characteristic fish-like or unpleasant amine odor.[1][2][4][5] It is slightly soluble in water but soluble in common organic solvents like alcohol and ether.[6][7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₃N | [4][6] |

| Molecular Weight | 161.12 g/mol | [4][6][8] |

| Appearance | Colorless to light yellow/brown oily liquid | [1][4][5] |

| Odor | Fish-like, unpleasant amine odor | [1][2][5] |

| Melting Point | 5 - 6 °C (41 - 43 °F) | [4][8] |

| Boiling Point | 187 - 188 °C (369 - 370 °F) at 764 mmHg | [6][8] |

| Density | 1.29 - 1.303 g/cm³ at 25 °C | [1][4][8] |

| Solubility in Water | 5 g/L at 20 °C | [4][7] |

| Vapor Pressure | 0.3 mmHg at 20 °C | [4][9] |

| Flash Point | 85 - 87 °C (185 - 188.6 °F) - closed cup | [4][9] |

| Refractive Index | 1.4787 - 1.480 at 20 °C/D | [1] |

| pKa | 2.7 (5 g/l aq. sol) | [10] |

| logP (XLogP3-AA) | 2.3 | [6][11] |

| CAS Number | 98-16-8 | [1][4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-aminobenzotrifluoride. Key spectral information includes:

-

¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR: These nuclear magnetic resonance spectra provide detailed information about the structure of the molecule.[1][12]

-

Mass Spectrometry (MS): GC-MS and LC-MS data confirm the molecular weight and fragmentation pattern of the compound.[1]

-

Infrared Spectroscopy (IR): The IR spectrum reveals the presence of characteristic functional groups, such as the N-H stretches of the amine and C-F stretches of the trifluoromethyl group.[1]

Reactivity and Chemical Properties

3-Aminobenzotrifluoride exhibits reactivity typical of an aromatic amine. The amine group is basic and will react with acids to form salts in exothermic reactions.[2][5] It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][9] When heated to decomposition, it emits toxic fumes of fluorides and nitrogen oxides.[2][13] The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity and properties of the aromatic ring.[3]

Experimental Protocols

Synthesis of 3-Aminobenzotrifluoride

A common synthetic route to 3-aminobenzotrifluoride involves a two-step process starting from benzotrifluoride: nitration followed by reduction.[14]

Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride

This procedure is based on established methods for the nitration of aromatic compounds.[15][16]

-

Materials:

-

Benzotrifluoride

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Ice

-

Water

-

-

Procedure:

-

To a stirred mixture of benzotrifluoride and concentrated sulfuric acid in a reaction vessel, slowly add fuming nitric acid over a period of 30 minutes.

-

Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.[15]

-

After the addition is complete, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.[15]

-

Pour the reaction mixture onto a mixture of ice and water to quench the reaction.[15]

-

Extract the product, 3-nitrobenzotrifluoride, with dichloromethane.[15]

-

Wash the combined organic extracts with water and then dry over a suitable drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 3-nitrobenzotrifluoride, which can be purified by distillation.

-

Step 2: Reduction of 3-Nitrobenzotrifluoride to 3-Aminobenzotrifluoride

The nitro group is then reduced to an amine, typically through catalytic hydrogenation.[15][17]

-

Materials:

-

3-Nitrobenzotrifluoride

-

Methanol

-

Water

-

Aqueous ammonia

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave, dissolve 3-nitrobenzotrifluoride in a mixture of methanol and water containing aqueous ammonia.[17]

-

Add a catalytic amount of 5% Pd/C to the solution.[17]

-

Pressurize the autoclave with hydrogen gas (e.g., 100 psig).[17]

-

The reaction is exothermic; allow the temperature to rise to a controlled range (e.g., 40-80°C) and maintain it until the reaction is complete, which can be monitored by techniques such as gas chromatography.[17]

-

After the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.

-

The filtrate is then concentrated to remove the solvent, and the resulting crude 3-aminobenzotrifluoride is purified by vacuum distillation.[2]

-

Visualizations

Caption: Synthetic pathway for 3-aminobenzotrifluoride.

Caption: Applications of 3-aminobenzotrifluoride.

Applications in Research and Drug Development

3-Aminobenzotrifluoride is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][5][18]

-

Pharmaceuticals: It is used in the production of drugs such as:

-

Bendroflumethiazide: A diuretic used to treat hypertension.[19]

-

Flufenamic acid: A non-steroidal anti-inflammatory drug (NSAID).[5]

-

Bicalutamide: An anti-androgen used in the treatment of prostate cancer.[19]

-

Niflumic acid: An analgesic.[19]

-

Travoprost: A prostaglandin analog used to treat glaucoma.[19]

-

-

Agrochemicals: It is a precursor for herbicides like:

The trifluoromethyl group is highly electronegative and lipophilic.[3] Incorporating this group into drug candidates can enhance their metabolic stability by blocking oxidative metabolism, and improve their ability to cross cell membranes, leading to better pharmacokinetic profiles and increased efficacy.[3]

Safety and Handling

3-Aminobenzotrifluoride is a toxic and combustible material that requires careful handling.[1][2]

-

Toxicity: It is toxic by ingestion, inhalation, and skin contact.[1][20] Exposure can cause severe injury or death, and the effects may be delayed.[2] It is irritating to the skin, eyes, and respiratory system.[9]

-

Fire Hazard: It is a combustible liquid but does not ignite readily.[2][4] When heated, it can emit toxic fumes of fluorides and nitrogen oxides.[2] Containers may explode in the heat of a fire.[2]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical safety goggles, protective gloves, and clothing, should be worn.[9] A respirator may be necessary in workplaces with inadequate ventilation.[9]

-

Storage and Handling: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[4][9] Containers should be kept tightly closed.[4] It is also noted to be sensitive to air and light.[9]

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 20 minutes.[2] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[9]

References

- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Aminobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 5. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. chembk.com [chembk.com]

- 8. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Aminobenzotrifluoride-D4 | C7H6F3N | CID 126455983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Aminobenzotrifluoride(98-16-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 16. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 17. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]

- 18. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 19. chempoint.com [chempoint.com]

- 20. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of 3-(Trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)aniline (CAS No. 98-16-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering critical data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(Trifluoromethyl)aniline.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.21 | t | H-5 |

| ~6.90 | d | H-6 |

| ~6.85 | s | H-2 |

| ~6.79 | d | H-4 |

| ~3.80 | br s | -NH₂ |

Solvent: CDCl₃. The assignments are based on typical aromatic substitution patterns and coupling interactions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 147.3 | C-1 (C-NH₂) |

| 131.8 (q, J ≈ 32 Hz) | C-3 (C-CF₃) |

| 129.6 | C-5 |

| 124.2 (q, J ≈ 272 Hz) | -CF₃ |

| 118.5 | C-6 |

| 114.9 | C-4 |

| 111.8 | C-2 |

Solvent: CDCl₃. The assignments are based on predictive models and comparison with similar structures. The quartet multiplicity for C-3 and the -CF₃ carbon is due to coupling with the fluorine atoms.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440, 3360 | Strong | N-H stretching (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretching |

| 1620 | Strong | N-H bending (scissoring) |

| 1590, 1490 | Strong | Aromatic C=C stretching |

| 1330 | Very Strong | C-F stretching (symmetric) |

| 1160, 1120 | Very Strong | C-F stretching (asymmetric) |

| 800, 700 | Strong | Aromatic C-H out-of-plane bending |

Sample form: Liquid film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 142 | ~20 | [M - F]⁺ |

| 114 | ~25 | [M - CF₃]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A solution of 3-(Trifluoromethyl)aniline (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-10 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition:

-

Sample Preparation: As 3-(Trifluoromethyl)aniline is a liquid at room temperature, the spectrum is conveniently recorded as a neat thin film. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded first. Subsequently, the spectrum of the sample is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of 3-(Trifluoromethyl)aniline is depicted in the following diagram.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Aminobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the prevalent synthetic route involving the nitration of benzotrifluoride and subsequent reduction. It includes detailed experimental protocols, tabulated quantitative data for physical and spectroscopic properties, and visual representations of the synthetic and characterization workflows to facilitate understanding and replication. The unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make 3-Aminobenzotrifluoride a valuable building block in modern drug discovery and development.[1][2]

Introduction

3-Aminobenzotrifluoride, also known as 3-(trifluoromethyl)aniline, is an organic compound with the chemical formula C₇H₆F₃N.[3] It is a colorless to light yellow liquid with a characteristic fish-like odor.[4][5] The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical and physical properties.[1][2] This group can enhance the lipophilicity and metabolic stability of parent molecules, making 3-aminobenzotrifluoride a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][5][6][7]

Synthesis of 3-Aminobenzotrifluoride

The most common and industrially applied method for the synthesis of 3-aminobenzotrifluoride proceeds in two main steps:

-

Nitration of Benzotrifluoride: Benzotrifluoride is nitrated to form 3-nitrobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, leading to the preferential formation of the meta-isomer.[8]

-

Reduction of 3-Nitrobenzotrifluoride: The nitro group of 3-nitrobenzotrifluoride is then reduced to an amino group to yield 3-aminobenzotrifluoride.[2][7][9] This reduction can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.[5][7][10]

Synthesis Pathway

Caption: Synthetic pathway of 3-Aminobenzotrifluoride.

Experimental Protocols

Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride

-

Materials: Benzotrifluoride, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.

-

The mixture is cooled to a temperature between 0 °C and 10 °C.[8]

-

Benzotrifluoride is added dropwise to the cooled nitrating mixture while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 3-nitrobenzotrifluoride.

-

The crude product is separated, washed with water to remove excess acid, and then purified, typically by distillation.

-

Step 2: Reduction of 3-Nitrobenzotrifluoride to 3-Aminobenzotrifluoride

-

Method A: Catalytic Hydrogenation

-

Materials: 3-Nitrobenzotrifluoride, ethanol (solvent), catalyst (e.g., Palladium on carbon), hydrogen gas.

-

Procedure:

-

3-Nitrobenzotrifluoride, ethanol, and the catalyst are charged into an autoclave.[5]

-

The air in the autoclave is replaced with nitrogen and then with hydrogen.[5]

-

The pressure is maintained at approximately 0.1 MPa with hydrogen gas.[5]

-

The reaction mixture is heated to (100 ± 5) °C with stirring until hydrogen absorption ceases, which typically takes about one hour.[5]

-

After the reaction is complete, the mixture is cooled to below 40 °C.[5]

-

The catalyst is removed by filtration.[5]

-

The solvent and water are evaporated under normal pressure.[5]

-

The final product, 3-aminobenzotrifluoride, is obtained by distillation under reduced pressure.[5]

-

-

-

Method B: Electrochemical Reduction

-

Materials: 3-Nitrobenzotrifluoride, sulfuric acid/methanolic media, cathode material (e.g., lead, graphite, glassy carbon).

-

Procedure:

-

An electrochemical cell is set up, typically a divided cell with a Nafion membrane as a separator.[10]

-

The electrolysis is performed in a constant-current mode.[10]

-

The cathodic conversion of 3-nitrobenzotrifluoride is carried out in a sulfuric acid/methanolic medium.[10]

-

During the reduction, 3-trifluoromethylanilinium bisulfate precipitates, which facilitates its separation.[10]

-

The precipitated product is then collected and can be further purified.

-

-

Characterization of 3-Aminobenzotrifluoride

A comprehensive characterization of 3-aminobenzotrifluoride is essential to confirm its identity and purity. This typically involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

Caption: Workflow for the characterization of 3-Aminobenzotrifluoride.

Physical Properties

The physical properties of 3-aminobenzotrifluoride are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃N | [3][4] |

| Molar Mass | 161.12 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Melting Point | 3-6 °C | [11] |

| Boiling Point | 187-189 °C | [3][11] |

| Density | 1.29 - 1.30 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.4787 - 1.480 | [4] |

| Flash Point | 85-87 °C | [6][11][12] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4][5][11] |

Spectroscopic Data

The spectroscopic data provides detailed structural information about the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) [13]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Typical Aromatic Region | Multiplet | 4H | Aromatic Protons |

| Typical Amine Region | Singlet (broad) | 2H | -NH₂ Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [13]

The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to coupling with the fluorine atoms.

IR (Infrared) Spectroscopy [14][15]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (amine) |

| ~1620 | N-H bending (amine) |

| ~1330 | C-F stretching (trifluoromethyl group) |

| Aromatic C-H & C=C bands | Aromatic ring vibrations |

MS (Mass Spectrometry) [4]

| m/z | Assignment |

| 161 | [M]⁺ (Molecular Ion) |

| 142 | [M-F]⁺ |

| 114 | [M-CF₃]⁺ |

Purity Analysis

The purity of synthesized 3-aminobenzotrifluoride is typically determined by Gas Chromatography (GC). Commercial grades are often available with purities exceeding 99.0% or 99.5%.[6][11]

Applications in Drug Development and Research

The trifluoromethyl group in 3-aminobenzotrifluoride imparts several desirable properties to pharmaceutical compounds, including:

-

Increased Lipophilicity: This enhances the ability of a drug to cross cell membranes and reach its target site.[1]

-

Enhanced Metabolic Stability: The -CF₃ group can block oxidation at adjacent carbon atoms, increasing the drug's half-life in the body.[1]

-

Improved Binding Affinity: The electron-withdrawing nature of the -CF₃ group can influence the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[2]

Due to these advantages, 3-aminobenzotrifluoride is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including antihypertensives and diuretics, as well as in the development of novel drug candidates.[2][5] It is also used in the synthesis of agrochemicals like herbicides.[1][5]

Safety and Handling

3-Aminobenzotrifluoride is classified as a hazardous chemical and should be handled with appropriate safety precautions. It is toxic by ingestion and inhalation and may cause skin and eye irritation.[4][5] It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and eye protection. The compound is combustible but does not ignite readily.[5][6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3-aminobenzotrifluoride. The established synthetic route via nitration and subsequent reduction is reliable and scalable. The comprehensive characterization data presented, including physical properties and spectroscopic analyses, serves as a valuable resource for researchers. The unique properties conferred by the trifluoromethyl group underscore the importance of 3-aminobenzotrifluoride as a key building block in the development of new pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 7. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. China 3-Aminobenzotrifluoride CAS 98-16-8 3-(Trifluoromethyl)aniline Purity >99.5% (GC) manufacturers and suppliers | Ruifu [ruifuchem.com]

- 12. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]

- 13. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]

- 14. 3-Aminobenzotrifluoride(98-16-8) IR Spectrum [m.chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Thermochemical Properties of 3-(Trifluoromethyl)aniline (CAS 98-16-8)

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermochemical Data

The following tables summarize the available quantitative data for 3-(Trifluoromethyl)aniline. These values have been compiled from various chemical databases and supplier specifications.

Table 1: General Physicochemical Properties of 3-(Trifluoromethyl)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | PubChem[1] |

| Molecular Weight | 161.12 g/mol | PubChem[1] |

| Appearance | Colorless to yellow oily liquid | Wikipedia[2] |

| Odor | Fish-like | PubChem[1] |

| CAS Number | 98-16-8 | NIST WebBook[3] |

Table 2: Thermodynamic and Physical Constants of 3-(Trifluoromethyl)aniline

| Property | Value | Temperature (°C) | Pressure | Source |

| Melting Point | 5 to 6 °C (278 to 279 K) | - | - | Wikipedia[2] |

| Boiling Point | 187 to 188 °C (460 to 461 K) | - | 1 atm | Wikipedia[2] |

| Density | 1.29 g/cm³ | 25 | - | Wikipedia[2] |

| Enthalpy of Vaporization (ΔvapH) | 53.1 kJ/mol | 76 | - | NIST WebBook[3] |

Experimental Protocols for Determination of Core Thermochemical Properties

For researchers seeking to determine the fundamental thermochemical properties of 3-(Trifluoromethyl)aniline, the following sections outline the detailed methodologies for key experiments.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation of a liquid organic compound like 3-(Trifluoromethyl)aniline can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

Methodology:

-

Calibration of the Calorimeter: The effective heat capacity of the calorimeter system (C_cal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed sample of 3-(Trifluoromethyl)aniline is placed in the crucible of the bomb calorimeter. A fuse wire is attached to the electrodes, making contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and filled with an excess of pure oxygen to ensure complete combustion. It is then placed in a known mass of water in the calorimeter bucket.

-

Combustion: The system is allowed to come to thermal equilibrium. The initial temperature is recorded, and the sample is then ignited. The temperature of the water is recorded at regular intervals to monitor the temperature rise.

-

Calculation: The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction.

Determination of Heat Capacity (C_p)

The specific heat capacity of liquid 3-(Trifluoromethyl)aniline can be measured using Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty hermetically sealed aluminum pan is run through the desired temperature program to obtain a baseline heat flow.

-

Standard Measurement: A standard material with a known specific heat capacity (e.g., sapphire) is weighed into an aluminum pan and run under the same temperature program.

-

Sample Measurement: A known mass of 3-(Trifluoromethyl)aniline is hermetically sealed in an aluminum pan and subjected to the same temperature program.

-

Calculation: The specific heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with that of the standard and the baseline, taking into account the masses of the sample and the standard.

Determination of Enthalpy of Vaporization (ΔvapH)

While the NIST WebBook provides a value for the enthalpy of vaporization, it can also be determined experimentally, for example, by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

Methodology:

-

Apparatus Setup: A sample of 3-(Trifluoromethyl)aniline is placed in a thermostatted vessel connected to a pressure measurement system.

-

Vapor Pressure Measurement: The temperature of the sample is precisely controlled, and the corresponding vapor pressure is measured once the system reaches equilibrium. This is repeated for a range of temperatures.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be calculated from the slope of the line of best fit.

This guide serves as a foundational resource for professionals engaged in the study and application of 3-(Trifluoromethyl)aniline. The provided protocols offer a pathway to obtaining critical thermochemical data essential for process design, safety analysis, and computational modeling in drug development and chemical research.

References

3-(Trifluoromethyl)aniline reaction mechanisms

An In-depth Technical Guide on the Reaction Mechanisms of 3-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)aniline is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Its unique chemical properties, imparted by the strongly electron-withdrawing trifluoromethyl (-CF3) group and the versatile amino (-NH2) group, make it a substrate for a wide array of chemical transformations. The -CF3 group is known to enhance metabolic stability, lipophilicity, and bioavailability in drug molecules.[1][2] This guide provides a detailed exploration of the core reaction mechanisms involving 3-(trifluoromethyl)aniline, complete with experimental protocols, quantitative data, and visual diagrams to support advanced research and development.

Diazotization and Subsequent Sandmeyer Reactions

The primary amine functionality of 3-(trifluoromethyl)aniline allows for its conversion into a highly versatile diazonium salt. This intermediate is central to numerous transformations, most notably the Sandmeyer reaction, which enables the introduction of a wide range of substituents onto the aromatic ring.[2][3]

Diazotization Mechanism

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid.[4][5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4][5]

The mechanism proceeds through several steps:

-

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.

-

Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺), which is a potent electrophile.[5][6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group is protonated and eliminated as water, yielding the stable 3-(trifluoromethyl)benzenediazonium ion.[6]

Sandmeyer Reaction Mechanism

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide nucleophile.[2][7] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), along with the oxidation of copper(I) to copper(II).[7]

-

Atom Transfer: The aryl radical then abstracts a halogen or cyanide group from the copper(II) species. This step forms the final aryl halide or nitrile product and regenerates the copper(I) catalyst, completing the catalytic cycle.[2][7]

A "Sandmeyer-type" reaction can also be used for trifluoromethylation, providing a powerful method for synthesizing benzotrifluorides from aromatic amines.[2][8][9]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization of 3-(trifluoromethyl)aniline and subsequent Sandmeyer reactions.[4][10]

Materials:

-

3-(Trifluoromethyl)aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Ice

-

Deionized Water

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

Procedure:

Part A: Diazotization [4]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-(trifluoromethyl)aniline in aqueous acid (e.g., 15% H₂SO₄).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The addition is typically exothermic.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.

Part B: Sandmeyer Reaction (Chlorination Example)

-

In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid and cool the solution to 0–5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, 1-chloro-3-(trifluoromethyl)benzene.

-

Purify the product by distillation or column chromatography as needed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between aryl halides (or triflates) and amines.[11][12] This reaction has revolutionized aryl amine synthesis due to its broad substrate scope and functional group tolerance.[11]

Mechanism

The reaction follows a catalytic cycle involving Pd(0) and Pd(II) species.[11][13]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) facilitates this step.[14][15]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.[14]

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the product aryl amine and regenerating the active Pd(0) catalyst.[11][15]

Quantitative Data

The yield of Buchwald-Hartwig reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields for the amination of various aryl halides.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 99 | [16] |

| 3,5-Bis(trifluoromethyl)bromobenzene | 3-(Trifluoromethyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 94 | [16] |

| 3,5-Bis(trifluoromethyl)bromobenzene | p-Toluidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 97 | [16] |

| Aryl Bromide | Primary Amines | Pd(P(o-tolyl)₃) | NaOtBu | Toluene | Good | [13][14] |

| Aryl Chloride | Primary Amines | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | Good | [13] |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of an aryl halide with 3-(trifluoromethyl)aniline.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

3-(Trifluoromethyl)aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation: All reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using dry solvents.

-

In a Schlenk flask or glovebox, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 1-2 mol%), and phosphine ligand (e.g., 2-4 mol%).

-

Add the base (e.g., 1.4 mmol NaOtBu).

-

Add the anhydrous solvent (e.g., 5 mL Toluene).

-

Finally, add 3-(trifluoromethyl)aniline (1.2 mmol) to the flask.

-

Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)aniline.

Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[17][18] However, the trifluoromethyl group is a strong deactivating, meta-directing group. In 3-(trifluoromethyl)aniline, the directing effects are complex. The powerful activating effect of the -NH₂ group dominates, directing incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6). Position 5 is strongly deactivated by both groups.

Bromination

Direct bromination of aniline with bromine water is typically uncontrollable and leads to the formation of a 2,4,6-tribromoaniline precipitate.[17] To achieve selective monobromination, the reactivity of the amino group is often attenuated by converting it to an acetamide. However, for substituted anilines, controlled monobromination can sometimes be achieved using milder brominating agents.

A procedure for the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline (a derivative where the amine is protected and less activating) uses 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a mild brominating agent to achieve selective bromination at the 4-position (para to the amine).[19]

Experimental Protocol: Bromination of N,N-dimethyl-3-(trifluoromethyl)aniline

This protocol is adapted from an Organic Syntheses procedure.[19]

Materials:

-

N,N-dimethyl-3-(trifluoromethyl)aniline

-

2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

-

Dichloromethane

-

Aqueous sodium bisulfite solution

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (0.0500 mole) in dichloromethane (200 mL) in a 500-mL Erlenmeyer flask.

-

Cool the solution to -10 °C using a cooling bath and stir magnetically.

-

Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (0.0500 mole) in small portions, maintaining the temperature between -10 °C and 0 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a 30-minute period.

-

Extract the reaction mixture twice with 50 mL of 10% aqueous sodium bisulfite solution, followed by two extractions with 50 mL of 10% aqueous sodium hydroxide solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure to yield 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. The reported yield for this procedure is high.[19]

Conclusion

3-(Trifluoromethyl)aniline is a versatile substrate whose reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group. A thorough understanding of its core reaction mechanisms—including diazotization, Sandmeyer coupling, Buchwald-Hartwig amination, and electrophilic substitution—is essential for its effective utilization in the synthesis of complex molecules. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals aiming to leverage the unique properties of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Ithy - Exploring the Reaction Conditions for 3-(Trifluoromethyl)acetophenone Synthesis [ithy.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. byjus.com [byjus.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

The Diverse Biological Activities of 3-Aminobenzotrifluoride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminobenzotrifluoride scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various 3-aminobenzotrifluoride derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Derivatives of 3-aminobenzotrifluoride have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 3-aminobenzotrifluoride derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Pyrimidine derivative | A549 (Lung) | 0.35 | [1] |

| 1b | Pyrimidine derivative | MCF-7 (Breast) | 3.24 | [1] |

| 1c | Pyrimidine derivative | PC-3 (Prostate) | 5.12 | [1] |

| 2a | Gefitinib-1,2,3-triazole | NCI-H1299 (Lung) | 4.42 | |

| 2b | Gefitinib-1,2,3-triazole | A549 (Lung) | 3.94 | |

| 2c | Gefitinib-1,2,3-triazole | NCI-H1437 (Lung) | 1.56 | |

| 3a | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | |

| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 |

Signaling Pathways in Cancer

Many 3-aminobenzotrifluoride derivatives exert their anticancer effects by targeting crucial signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), PI3K/Akt, and MAPK pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[2][3][4][5] Its aberrant activation is a hallmark of many cancers.

Caption: EGFR Signaling Pathway and Inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases, regulating cell survival, growth, and metabolism.[6][7][8][9][10]

Caption: PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway

The MAPK cascade is another key downstream pathway of EGFR, involved in cell proliferation, differentiation, and stress responses.[11][12][13][14][15][16]

Caption: MAPK Signaling Pathway.

Experimental Protocols: Anticancer Activity

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[17]

-

ATP

-

Substrate (e.g., a synthetic peptide like Y12-Sox)[18]

-

Test compounds (3-aminobenzotrifluoride derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, EGFR enzyme, and kinase buffer.[3][17]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3][17]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the amount of ADP, which reflects the kinase activity.[3][17][19]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Workflow for EGFR Kinase Inhibition Assay

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. news-medical.net [news-medical.net]

- 17. promega.com.cn [promega.com.cn]

- 18. rsc.org [rsc.org]

- 19. promega.com [promega.com]

The Trifluoromethyl Moiety: A Keystone for Innovation in Drug Discovery and Materials Science

An In-depth Technical Guide on the Research Applications of 3-Aminobenzotrifluoride

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, 3-aminobenzotrifluoride stands out as a critical intermediate, prized for its ability to impart desirable physicochemical properties to target molecules. The trifluoromethyl group (-CF3), a strong electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable asset in the design of novel therapeutics and advanced materials. This technical guide delves into the potential research applications of 3-aminobenzotrifluoride, offering insights into its role in the synthesis of potent kinase inhibitors, antimitotic agents, and functional polymers, complete with experimental protocols and quantitative data to inform and guide future research endeavors.

Pharmaceutical Applications: A Scaffold for Potent Therapeutics

The versatility of 3-aminobenzotrifluoride as a synthetic precursor has led to its use in the development of a diverse range of therapeutic agents. Its trifluoromethyl group is particularly effective at modulating the electronic and steric properties of a molecule, which can lead to improved pharmacological profiles.

Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a cancer of the white blood cells characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][2] Derivatives of 3-aminobenzotrifluoride have been investigated as potent inhibitors of this oncogenic kinase. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding site of the Bcr-Abl kinase, leading to potent anti-proliferative activity in CML cell lines.[1]

A series of 3-substituted benzamide derivatives, structurally related to the first-generation Bcr-Abl inhibitor imatinib, have been synthesized and evaluated for their antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562.[1] Notably, 3-trifluoromethylated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors.[1]

Quantitative Data: Bcr-Abl Kinase Inhibition

| Compound Class | Target | Measurement | Value | Reference |

| Thiazolamide–benzamide derivatives | Bcr-Abl (wild-type) | IC50 | As low as 1.273 µM | [3] |

| Thiazolamide–benzamide derivatives | Bcr-Abl (T315I mutant) | IC50 | 39.89 µM | [3] |

| Purine derivatives | Bcr-Abl | IC50 | 0.13 - 0.19 µM | [4] |

| Hybrid molecules | Bcr-Abl (native) | IC50 | 20.1 - 26.3 nM | [5][6] |

| Hybrid molecules | Bcr-Abl (T315I mutant) | IC50 | 34.7 - 51.4 nM | [5][6] |

Signaling Pathway: Bcr-Abl and Downstream Proliferation

Experimental Protocol: Synthesis of a Bcr-Abl Kinase Inhibitor Intermediate

This protocol describes a general method for the amide coupling of 3-aminobenzotrifluoride with a carboxylic acid, a common step in the synthesis of Bcr-Abl kinase inhibitors.

Materials:

-

3-Aminobenzotrifluoride

-

Substituted benzoic acid (e.g., 4-(pyridin-3-yl)benzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add 3-aminobenzotrifluoride (1.1 eq) to the solution.

-

In a separate flask, dissolve the coupling agent (e.g., DCC, 1.2 eq) in anhydrous DCM.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C.

-

Add a catalytic amount of DMAP.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).

-

Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Antimitotic Agents Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[7][8] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis.[9] 3-Aminobenzophenone derivatives, synthesized from 3-aminobenzotrifluoride, have emerged as potent inhibitors of tubulin polymerization, demonstrating significant cytotoxic effects against various cancer cell lines.[7] The trifluoromethyl group in these compounds can contribute to their binding at the colchicine-binding site of tubulin.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound Class | Cell Line | Measurement | Value | Reference |

| 3-Aminobenzophenone derivatives | Various cancer cell lines | IC50 (Tubulin Polymerization) | 13.29 - 24.73 µM | [10] |

| Salicylanilide with 3,5-bis(trifluoromethyl)aniline | Various cancer cell lines | IC50 (Antiproliferative) | Low µM range | [11] |

| 2-phenylbenzothiazole derivatives | Lung cancer cell line | IC50 (Tubulin Assembly) | 1.00 - 1.67 µM | [9] |

Signaling Pathway: Disruption of Microtubule Dynamics

Experimental Protocol: Synthesis of a 3-Aminobenzophenone Derivative

This protocol outlines a general procedure for the Friedel-Crafts acylation to synthesize a 3-aminobenzophenone derivative.

Materials:

-

3-Aminobenzotrifluoride

-

Benzoyl chloride (or a substituted benzoyl chloride)

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 3-aminobenzotrifluoride (1.0 eq) to the suspension.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the purified 3-aminobenzophenone derivative by NMR and mass spectrometry.

Materials Science Applications: Building Blocks for Advanced Polymers

The unique electronic properties and rigidity imparted by the benzotrifluoride unit make 3-aminobenzotrifluoride an attractive monomer for the synthesis of high-performance polymers.

High-Performance Polyamides

Aromatic polyamides are known for their exceptional thermal stability and mechanical strength.[12][13] The incorporation of the trifluoromethyl group from 3-aminobenzotrifluoride into the polymer backbone can enhance solubility in organic solvents, a common challenge in the processing of rigid-rod polymers, without significantly compromising their desirable thermal properties.[14] These modified polyamides can be synthesized through polycondensation reactions with various diacid chlorides.

Experimental Workflow: Polyamide Synthesis

Experimental Protocol: Synthesis of a Polyamide from 3-Aminobenzotrifluoride

This protocol provides a general method for the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

-

3-Aminobenzotrifluoride

-

Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

-

Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

-

Anhydrous pyridine (as an acid scavenger)

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-aminobenzotrifluoride (1.0 eq) in anhydrous NMP. If desired, add anhydrous LiCl to the solvent before adding the monomer.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the aromatic diacid chloride (1.0 eq) as a solid in one portion to the stirred solution.

-

Add anhydrous pyridine (2.0 eq) to the reaction mixture.

-

Continue stirring at 0-5 °C for 1-2 hours, and then at room temperature for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.

-

Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

-

Characterize the resulting polyamide by techniques such as FT-IR, NMR, gel permeation chromatography (GPC), and thermal analysis (TGA and DSC).

Conclusion

3-Aminobenzotrifluoride is a powerful and versatile building block with significant potential across various fields of chemical research. Its trifluoromethyl group offers a unique handle to fine-tune the properties of molecules, leading to the development of potent pharmaceuticals and high-performance materials. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this valuable chemical intermediate. As the demand for more effective drugs and advanced materials continues to grow, the applications of 3-aminobenzotrifluoride are poised to expand, solidifying its role as a key component in the toolbox of synthetic chemists.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.ictp.csic.es [www2.ictp.csic.es]

- 13. "Synthesis and Characterization of Aromatic Polyamides and Polyimides f" by Havva Yagci and Lon J. Mathias [aquila.usm.edu]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

Discovery of novel synthesis routes for 3-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, is a critical chemical intermediate in the development of a wide range of commercial products. Due to the unique properties imparted by the trifluoromethyl (-CF3) group, this compound serves as a vital building block in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty dyes.[1] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of target molecules, making it a highly desirable moiety in drug design.[2] This guide provides an in-depth overview of the predominant and most industrially relevant synthesis route for 3-(Trifluoromethyl)aniline, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its practical application.

Primary Synthesis Route: Nitration of Benzotrifluoride and Subsequent Reduction

The most established and economically viable pathway to synthesize 3-(Trifluoromethyl)aniline involves a two-step process. The first step is the electrophilic nitration of benzotrifluoride to selectively produce 3-nitrobenzotrifluoride. The powerful meta-directing effect of the -CF3 group ensures that the 3-isomer is the major product.[3] The second step involves the reduction of the nitro group to an amine, typically through catalytic hydrogenation, to yield the final product.

Caption: Two-step synthesis route for 3-(Trifluoromethyl)aniline.

Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for the key steps in the synthesis of 3-(Trifluoromethyl)aniline.

Step 1: Synthesis of 3-Nitrobenzotrifluoride via Nitration

This procedure details the nitration of benzotrifluoride using a mixed acid system in an organic solvent to control the reaction exotherm and improve selectivity.

Experimental Protocol:

-

Charge a reaction flask with 1 kg of industrial-grade benzotrifluoride, 1 L of dichloroethane, and 336 g of 98% concentrated sulfuric acid.

-

Under continuous stirring, slowly add 475 g of fuming nitric acid dropwise to the mixture. Maintain the internal reaction temperature between 30-40°C throughout the addition.

-

After the addition is complete, continue to stir the mixture at 30-40°C for 8 hours to ensure the reaction goes to completion.

-

Cease stirring and allow the mixture to stand, which will result in the separation of the organic and acid layers.

-

Separate and remove the lower acid phase.

-

Wash the remaining organic phase with an aqueous sodium hydroxide solution until it is alkaline.

-

Perform a final workup of the organic phase, which includes precipitation and subsequent removal of the solvent by vacuum evaporation to yield the final product.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzotrifluoride (1 kg) | [4] |

| Key Reagents | Fuming Nitric Acid, Conc. H₂SO₄ | [4] |

| Solvent | Dichloroethane | [4] |

| Reaction Temperature | 30-40°C | [4] |

| Reaction Time | 8 hours | [4] |

| Product Yield | 915 g (69.8%) | [4] |

| Product Purity | 99.0% (by GC) | [4] |

Step 2: Synthesis of 3-(Trifluoromethyl)aniline via Catalytic Hydrogenation

This protocol describes a solvent-free, industrial-scale reduction of 3-nitrobenzotrifluoride using a Raney nickel catalyst under pressure.

Experimental Protocol:

-

Purge a 5000L reduction reactor with nitrogen gas (<1 MPa) three times.

-

Charge the reactor with 2002 kg of 3-nitrobenzotrifluoride and 2.5 kg of Raney nickel catalyst.

-

Heat the mixture to 80°C using steam.

-

Introduce hydrogen gas into the reactor, maintaining the temperature between 80-90°C and the pressure between 2.5-4.0 MPa.

-

Continue the hydrogenation reaction under these conditions for 6 hours.

-

After the reaction is complete, cool the reactor and purge three times with nitrogen (<1 MPa).

-

Filter the mixture at 65°C under normal pressure to recover the catalyst.

-

The resulting filtrate is purified by vacuum distillation to obtain the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitrobenzotrifluoride (2002 kg) | |

| Catalyst | Raney Nickel (2.5 kg) | |

| Reaction Temperature | 80-90°C | |

| Reaction Pressure | 2.5-4.0 MPa | |

| Reaction Time | 6 hours | |

| Product Yield | ~1600 kg (~95% theoretical) | |

| Product Purity | High purity after distillation |

Note: Yield for the reduction step is calculated based on the typical efficiency of such industrial processes, as specific output mass of the desired isomer was part of a mix in the reference.

General Experimental Workflow

The synthesis of specialty chemicals like 3-(Trifluoromethyl)aniline follows a structured workflow from initial setup to final analysis. This logical progression ensures safety, efficiency, and purity of the final product.

Caption: Standard workflow for a chemical synthesis experiment.

Novel Synthesis Approaches

While the nitration-reduction route is dominant, research into novel synthetic methods is ongoing. These often focus on the direct C-H functionalization of aniline derivatives.

-

Visible-Light Mediated Trifluoromethylation: Recent studies have explored the ortho-C–H trifluoromethylation of aniline derivatives using photoredox catalysis. These methods employ reagents like sodium triflinate (Langlois reagent) and can operate under mild conditions.[5] However, these strategies are typically designed to functionalize the ortho position and are often employed for creating more complex derivatives rather than the base 3-(Trifluoromethyl)aniline.

-

Electrochemical Reduction: As a modern alternative to traditional catalytic hydrogenation, the electrochemical reduction of 3-nitrobenzotrifluoride derivatives has been developed. This method avoids the use of high-pressure hydrogen gas and metal powder reductants, offering a potentially safer and more environmentally friendly route. The process can be scaled effectively, with products precipitating as bisulfate salts, which simplifies downstream processing.[6]

These novel routes, while not yet standard for bulk production of this specific isomer, highlight active areas of research aimed at improving the efficiency, safety, and environmental impact of synthetic organic chemistry.

References

- 1. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Toxicology and Safety of 3-Aminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzotrifluoride, also known as 3-(trifluoromethyl)aniline, is an aromatic amine containing a trifluoromethyl group. This chemical intermediate is utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its toxicological profile and safety data is paramount for ensuring occupational safety and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and known mechanistic pathways of 3-aminobenzotrifluoride.

Acute Toxicity

3-Aminobenzotrifluoride exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity Data for 3-Aminobenzotrifluoride

| Route of Exposure | Species | LD50/LC50 Value | Observations |

| Oral | Rat | 477 - 480 mg/kg[2] | Behavioral changes such as somnolence (general depressed activity) have been noted.[2] |

| Oral | Mouse | 220 mg/kg | |

| Dermal | Rabbit | 1330 mg/kg[2] | Signs of toxicity include somnolence and dyspnea (shortness of breath).[2] |

| Inhalation | Rat | LC50 = 440 mg/m³ for 4 hours[2] | May be fatal if inhaled.[3] |

Experimental Protocols for Acute Toxicity Studies

-

Acute Oral Toxicity (Following OECD Guideline 401, now replaced by 420, 423, 425): This test involves the administration of a single dose of the substance to fasted animals, typically rats, via oral gavage.[4] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[4] Dose levels are selected to determine the dose that is lethal to 50% of the test population (LD50).[4]

-

Acute Dermal Toxicity (Following OECD Guideline 402): A single dose of the test substance is applied to a shaved area of the skin of an animal, usually a rabbit or rat, for 24 hours.[5][6] The site is covered with a porous gauze dressing.[6] Animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[7]

-

Acute Inhalation Toxicity (Following OECD Guideline 403): Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[2][8][9] Multiple concentration groups are used to determine the concentration that is lethal to 50% of the animals (LC50) over a 14-day observation period.[2][8]

Irritation and Sensitization

3-Aminobenzotrifluoride is classified as a skin irritant and can cause serious eye damage.[2]

Table 2: Irritation Data for 3-Aminobenzotrifluoride

| Endpoint | Species | Result |

| Skin Irritation | Rabbit | Causes skin irritation[2] |

| Eye Irritation | Rabbit | Causes serious eye damage[2] |

There is no available data to suggest that 3-aminobenzotrifluoride is a skin sensitizer.

Experimental Protocols for Irritation Studies

-

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404): A small amount of the substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

-

Acute Eye Irritation/Corrosion (Following OECD Guideline 405): A single dose of the substance is applied into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of 3-aminobenzotrifluoride has not been extensively studied, with much of the available safety data sheets reporting "no data available" for these endpoints. However, one source indicates it is a known human toxin that can cause bacterial mutation.[10]

-

Mutagenicity: No definitive data on the mutagenicity of 3-aminobenzotrifluoride is consistently reported across safety data sheets. The Ames test (bacterial reverse mutation assay) is a common in vitro method to assess mutagenic potential.

-

Carcinogenicity: There is no evidence to suggest that 3-aminobenzotrifluoride is a carcinogen. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[2]

Experimental Protocol for Ames Test (Following OECD Guideline 471)

The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The bacteria are exposed to the test chemical, with and without a metabolic activation system (S9 mix from rat liver), and plated on a histidine-deficient medium. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is compared to a negative control.

Reproductive and Developmental Toxicity

There is no data available regarding the reproductive or developmental toxicity of 3-aminobenzotrifluoride.[2]

Toxicokinetics and Metabolism

Detailed in vivo metabolic pathways for 3-aminobenzotrifluoride in mammals have not been fully elucidated in the available literature. However, based on the metabolism of other aniline compounds, several biotransformation reactions can be anticipated.

Potential Metabolic Pathways

Aniline and its derivatives are known to undergo Phase I and Phase II metabolism.

-

Phase I Metabolism (Functionalization):

-

Phase II Metabolism (Conjugation):

-

The hydroxylated metabolites and the N-hydroxy metabolite can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble compounds that are more readily excreted.

-

Mechanism of Toxicity: Methemoglobinemia

A key toxicological effect of aniline and its derivatives is the induction of methemoglobinemia.[13][14] This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[13] This leads to a functional anemia and tissue hypoxia.